

In-Depth Technical Guide: Reactivity & Performance of Benzo[d]isoxazole Carboxylic Acids

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Compound of Interest

Compound Name:	<i>Benzo[d]isoxazole-4-carboxylic acid</i>
CAS No.:	1554164-82-7
Cat. No.:	B2550384

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Executive Summary

This guide compares Benzo[d]isoxazole-3-carboxylic acid (C3-isomer) and **Benzo[d]isoxazole-4-carboxylic acid** (C4-isomer). While they share the same core scaffold, their reactivity profiles are fundamentally different due to the position of the carboxyl group relative to the labile N-O bond of the isoxazole ring.

- **Benzo[d]isoxazole-3-carboxylic acid:** Highly reactive and unstable. It functions as a "masked" salicylonitrile due to its propensity for spontaneous decarboxylation and subsequent ring opening (Kemp elimination pathway). It is primarily an intermediate, not a stable building block.
- **Benzo[d]isoxazole-4-carboxylic acid:** Stable and robust. It behaves as a functionalized benzoic acid, allowing for standard amide couplings and scaffold elaboration without compromising the heterocyclic ring.

Structural & Electronic Analysis

The defining feature of the benzo[d]isoxazole ring is the weak N-O bond, which renders the system susceptible to base-catalyzed ring opening (Kemp elimination). The position of the carboxylic acid dictates whether this instability is accelerated or mitigated.

Feature	Benzo[d]isoxazole-3-carboxylic acid	Benzo[d]isoxazole-4-carboxylic acid
Structure	Carboxyl attached to the isoxazole ring (C3).	Carboxyl attached to the benzene ring (C4).
Electronic Effect	Direct conjugation with the N-O bond. The carboxylate anion stabilizes the transition state for decarboxylation.	Inductive electron-withdrawing effect on the ring system. No direct conjugation to the N-O bond cleavage site.
C3 Proton	Absent (substituted by COOH).	Present (C3-H). This proton is acidic (pKa ~20-22) and is the trigger for base-catalyzed ring opening.
pKa (Acid)	< 3.0 (Estimated). Strong acid due to the electron-deficient heterocycle.	~3.6 - 3.8. Comparable to electron-deficient benzoic acids.
Primary Risk	Spontaneous Decarboxylation.	Base-induced Ring Opening (only with strong bases).

Structural Visualization

Unstable Isomer (C3)

Benzo[d]isoxazole-3-COOH
(Prone to Decarboxylation)

Stable Isomer (C4)

Benzo[d]isoxazole-4-COOH
(Stable Benzoic Acid Analog)

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Figure 1: Structural comparison highlighting the stability classification of the two isomers.

Reactivity Profile: Benzo[d]isoxazole-3-carboxylic acid

The Decarboxylation-Ring Opening Cascade

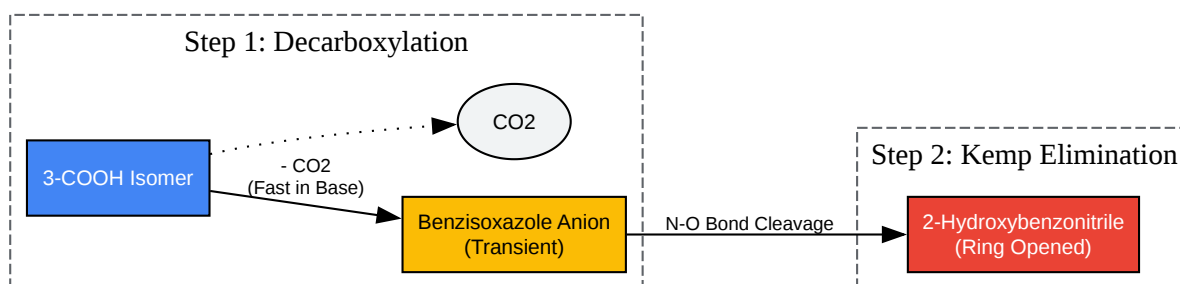
The 3-isomer is chemically fragile. In aqueous solution, and particularly in the presence of base, it undergoes a rapid two-step degradation sequence. This reaction is so efficient that the compound is often used as a model substrate to study enzyme catalysis (Kemp eliminases).

- Decarboxylation: The carboxylate group is lost as CO₂, generating the transient 3-unsubstituted benzisoxazole anion.
- Ring Opening: The resulting anion (or the re-protonated neutral species reacting with base) undergoes cleavage of the N-O bond to form 2-hydroxybenzoxazole (salicylonitrile).

Implication for Synthesis:

- Avoid: Aqueous base, high temperatures, or prolonged storage in solution.
- Strategy: If this moiety is required (e.g., for Zonisamide analogs), it is often generated in situ or handled as a stable ester until the final step.

Mechanism Diagram



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Figure 2: The degradation pathway of the 3-carboxylic acid isomer.

Reactivity Profile: Benzo[d]isoxazole-4-carboxylic acid

Stability & Derivatization

The 4-isomer is the preferred scaffold for drug discovery. The carboxyl group is located on the benzene ring, decoupled from the N-O bond machinery. It resists decarboxylation and can be subjected to standard medicinal chemistry protocols.

- Amide Coupling: Compatible with HATU, EDC, and T3P.
- Acid Chloride Formation: Compatible with SOCl_2 (unlike the 3-isomer, which would degrade). [\[1\]](#)[\[2\]](#)
- Base Sensitivity: While the COOH is stable, the C3-H proton remains a weak point. Strong bases (e.g., NaH, LDA, or hot NaOH) can deprotonate C3-H, triggering the Kemp elimination. However, mild bases used in coupling (DIPEA, TEA) are safe.

Experimental Protocol: Amide Coupling (4-Isomer)

This protocol validates the stability of the 4-isomer under standard coupling conditions.

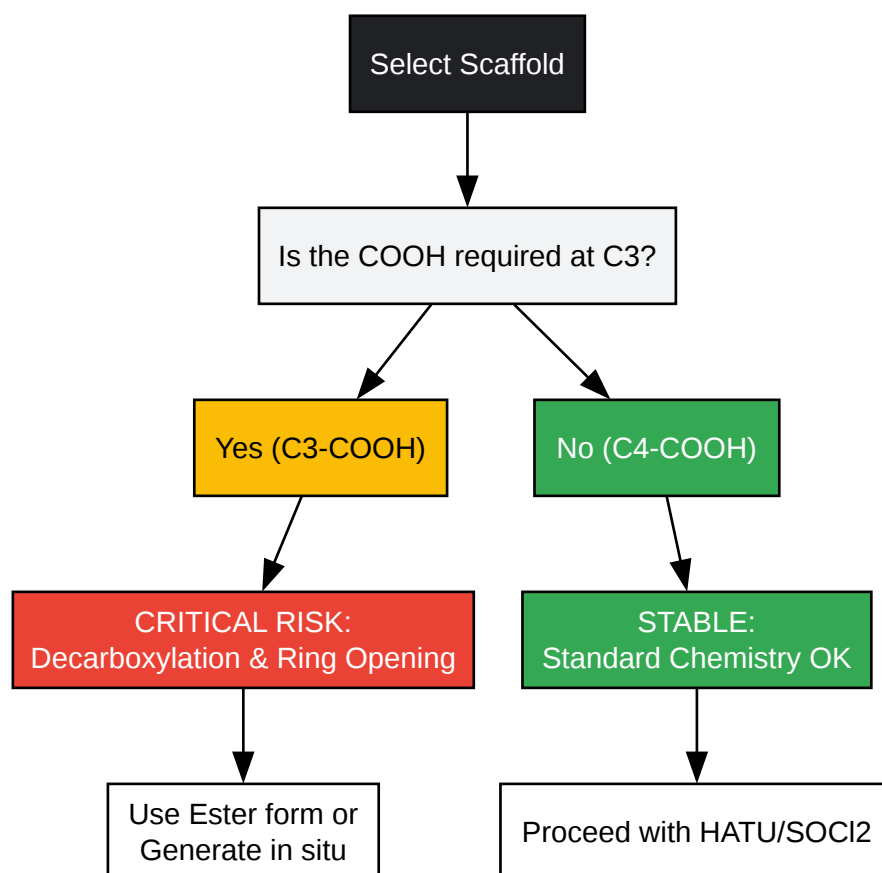
Materials:

- **Benzo[d]isoxazole-4-carboxylic acid** (1.0 eq)
- Amine partner (1.1 eq)
- HATU (1.2 eq)
- DIPEA (Diisopropylethylamine) (2.0 eq)
- Solvent: DMF or DCM

Step-by-Step:

- Activation: Dissolve **Benzo[d]isoxazole-4-carboxylic acid** in DMF (0.1 M). Add DIPEA and stir for 5 minutes. Note: The solution remains stable; no gas evolution (CO₂) is observed.
- Coupling: Add HATU. Stir for 5 minutes to form the active ester.
- Addition: Add the amine partner. Stir at room temperature for 2-4 hours.
- Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), then brine. Dry over Na₂SO₄.^[3]
- Outcome: Yields are typically high (>80%), with the benzisoxazole ring intact.

Decision Tree for Isomer Selection



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Figure 3: Selection guide based on synthetic feasibility and stability risks.

Comparative Data Summary

The following table summarizes the key physicochemical and reactivity differences.

Parameter	Benzo[d]isoxazole-3-carboxylic acid	Benzo[d]isoxazole-4-carboxylic acid
CAS Number	28691-47-6	208772-23-0
Stability (Solid)	Metastable (Store cold/dry)	Stable (Room temp)
Stability (Solution)	Poor. Decarboxylates in water/base.	Good. Stable in organic solvents/mild aq. buffers.
Reaction with NaOH	Rapid decomposition to salicylonitrile.	Forms stable carboxylate salt (Ring opens only at high T/pH).
Reaction with SOCl ₂	Decomposition likely.	Forms Acid Chloride (Stable intermediate).
Primary Use	Precursor to Zonisamide-type drugs (via ester).[4]	Scaffold for library synthesis (Amide/Ester libraries).

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